Cas no 191212-82-5 (2-fluorohex-5-en-1-ol)

2-fluorohex-5-en-1-ol 化学的及び物理的性質
名前と識別子
-
- 5-Hexen-1-ol, 2-fluoro-
- 2-fluorohex-5-en-1-ol
- AKOS040813138
- SCHEMBL8400133
- 191212-82-5
- F2147-5992
-
- インチ: InChI=1S/C6H11FO/c1-2-3-4-6(7)5-8/h2,6,8H,1,3-5H2
- InChIKey: NABZKHWVLPNWPV-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 118.079393132Da
- どういたいしつりょう: 118.079393132Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 4
- 複雑さ: 63.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 20.2Ų
2-fluorohex-5-en-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-51274323-1.0g |
2-fluorohex-5-en-1-ol |
191212-82-5 | 95% | 1.0g |
$1035.0 | 2023-02-05 | |
Enamine | BBV-51274323-2.5g |
2-fluorohex-5-en-1-ol |
191212-82-5 | 95% | 2.5g |
$2144.0 | 2023-10-28 | |
Enamine | BBV-51274323-10.0g |
2-fluorohex-5-en-1-ol |
191212-82-5 | 95% | 10.0g |
$3416.0 | 2023-02-05 | |
Enamine | BBV-51274323-5.0g |
2-fluorohex-5-en-1-ol |
191212-82-5 | 95% | 5.0g |
$2717.0 | 2023-02-05 | |
Enamine | BBV-51274323-1g |
2-fluorohex-5-en-1-ol |
191212-82-5 | 95% | 1g |
$1035.0 | 2023-10-28 | |
Enamine | BBV-51274323-5g |
2-fluorohex-5-en-1-ol |
191212-82-5 | 95% | 5g |
$2717.0 | 2023-10-28 | |
Enamine | BBV-51274323-10g |
2-fluorohex-5-en-1-ol |
191212-82-5 | 95% | 10g |
$3416.0 | 2023-10-28 |
2-fluorohex-5-en-1-ol 関連文献
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
2-fluorohex-5-en-1-olに関する追加情報
Comprehensive Overview of 2-Fluorohex-5-en-1-ol (CAS No. 191212-82-5): Properties, Applications, and Industry Insights
2-Fluorohex-5-en-1-ol (CAS No. 191212-82-5) is a fluorinated unsaturated alcohol with a molecular formula of C6H11FO. This compound has garnered significant attention in recent years due to its unique chemical structure, which combines a fluoro substituent with a terminal hydroxyl group and an alkene functionality. Such structural features make it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. Researchers and industry professionals frequently search for terms like "2-fluorohex-5-en-1-ol synthesis", "CAS 191212-82-5 applications", and "fluoroalkenols in drug discovery", reflecting its growing relevance.
The compound's physicochemical properties are critical for its applications. With a molecular weight of 118.15 g/mol, 2-fluorohex-5-en-1-ol exhibits moderate polarity due to the presence of both the hydroxyl and fluoro groups. Its boiling point and solubility profile make it suitable for reactions in common organic solvents such as dichloromethane, THF, and ethanol. Recent studies highlight its role in click chemistry and bioorthogonal reactions, where its alkene moiety enables efficient coupling with azides or other functional groups. These attributes align with the rising demand for sustainable chemistry and green synthesis methods, topics frequently queried in academic and industrial forums.
In the pharmaceutical sector, 2-fluorohex-5-en-1-ol serves as a precursor for fluorinated bioactive molecules. Fluorination is a key strategy in modern drug design, as evidenced by the increasing number of FDA-approved fluoro-containing drugs. Searches for "fluorine in medicinal chemistry" and "building blocks for drug development" underscore this trend. The compound's alkene group also allows for further derivatization via cross-coupling reactions or polymerization, making it valuable for creating tailored polymers or coatings with enhanced properties like hydrophobicity or chemical resistance.
From an industrial perspective, CAS 191212-82-5 is often discussed in contexts such as high-value chemical intermediates and specialty fluorochemicals. Manufacturers and suppliers emphasize its role in producing flavors, fragrances, and advanced materials. Notably, the compound's potential in renewable energy applications, such as electrolyte additives for batteries, has sparked interest. Queries like "fluoroalcohols in energy storage" and "green chemistry innovations" reflect this emerging niche. Regulatory compliance and safety data (e.g., REACH or GHS classification) are also frequently searched, highlighting the need for transparent handling guidelines.
In summary, 2-fluorohex-5-en-1-ol (CAS No. 191212-82-5) exemplifies the intersection of structural versatility and practical utility in modern chemistry. Its applications span life sciences, materials engineering, and industrial processes, aligning with global trends toward sustainable innovation. As research continues, this compound is poised to play a pivotal role in addressing challenges in drug development, material science, and beyond.
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